molecular formula C9H9BrF3N B13455642 2-bromo-N-ethyl-4-(trifluoromethyl)aniline

2-bromo-N-ethyl-4-(trifluoromethyl)aniline

Cat. No.: B13455642
M. Wt: 268.07 g/mol
InChI Key: SJBNYLQRRNRVOI-UHFFFAOYSA-N
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Description

2-bromo-N-ethyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, an ethyl group, and a trifluoromethyl group attached to an aniline ring

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-ethyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-ethyl-4-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-bromo-N-ethyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9BrF3N/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5,14H,2H2,1H3

InChI Key

SJBNYLQRRNRVOI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

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